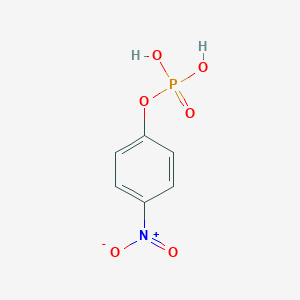

4-Nitrophényl phosphate

Vue d'ensemble

Description

p-Nitrophénylphosphate: est un substrat chromogène non protéique largement utilisé dans les essais biochimiques, en particulier pour détecter l'activité des phosphatases telles que la phosphatase alcaline et la phosphatase acide . Le composé est connu pour sa capacité à se transformer d'un état incolore en un composé coloré par un mécanisme biologique appelé déphosphorylation . Cette propriété en fait un outil précieux dans diverses applications de recherche scientifique.

Applications De Recherche Scientifique

Chemistry: p-Nitrophenylphosphate is used as a substrate in enzyme kinetics studies to measure the activity of phosphatases . Its chromogenic properties allow for easy quantification of enzyme activity using spectrophotometric assays .

Biology: In biological research, p-Nitrophenylphosphate is used in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the presence of specific antigens or antibodies . It is also employed in studying signal transduction pathways involving phosphatases .

Medicine: p-Nitrophenylphosphate is used in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases .

Industry: In industrial applications, p-Nitrophenylphosphate is used in quality control processes to monitor enzyme activity in biotechnological products .

Mécanisme D'action

Target of Action

The primary targets of 4-Nitrophenyl phosphate are the Low molecular weight phosphotyrosine protein phosphatase and Dual specificity protein phosphatase 23 . These enzymes belong to the family of hydrolases, specifically those acting on phosphoric monoester bonds .

Mode of Action

4-Nitrophenyl phosphate interacts with its target enzymes by serving as a substrate. The enzyme 4-nitrophenylphosphatase catalyzes the reaction of 4-nitrophenyl phosphate with water to produce 4-nitrophenol and phosphate .

Biochemical Pathways

The biochemical pathway involving 4-Nitrophenyl phosphate is primarily the hydrolysis of the phosphate group. This reaction is catalyzed by the target enzymes, resulting in the production of 4-nitrophenol and a free phosphate group .

Result of Action

The hydrolysis of 4-Nitrophenyl phosphate by the target enzymes results in the production of 4-nitrophenol and a free phosphate group . The 4-nitrophenol produced is a yellow compound, which can be detected spectrophotometrically .

Action Environment

The action of 4-Nitrophenyl phosphate can be influenced by environmental factors such as temperature and pH. For instance, it is known to be flammable and should be kept away from open flames or high temperatures . Additionally, the enzymatic activity can be affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl phosphate is a non-proteinaceous chromogenic substrate for alkaline and acid phosphatases used in ELISA and conventional spectrophotometric assays . Phosphatases catalyze the hydrolysis of 4-nitrophenyl phosphate, liberating inorganic phosphate and the conjugate base of para-nitrophenol . The resulting phenolate is yellow, with a maximal absorption at 405 nm . This property can be used to determine the activity of various phosphatases including alkaline phosphatase (AP) and protein tyrosine phosphatase (PTP) .

Cellular Effects

The hydrolysis of 4-Nitrophenyl phosphate by phosphatases in cells results in the production of inorganic phosphate and para-nitrophenol . This reaction can influence cell function by altering the levels of these products. For instance, the increase in inorganic phosphate can impact various cellular processes, including energy metabolism and signal transduction .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl phosphate involves its interaction with enzymes such as phosphatases . These enzymes catalyze the hydrolysis of 4-Nitrophenyl phosphate, leading to the release of inorganic phosphate and para-nitrophenol . This process involves binding interactions with the enzymes, leading to the activation of these enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 4-Nitrophenyl phosphate in laboratory settings can change over time. For instance, the hydrolysis of 4-Nitrophenyl phosphate at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . This indicates that the product’s stability and degradation can vary depending on the conditions of the experiment .

Metabolic Pathways

4-Nitrophenyl phosphate is involved in the metabolic pathway related to phosphatases . These enzymes interact with 4-Nitrophenyl phosphate to catalyze its hydrolysis, leading to the production of inorganic phosphate and para-nitrophenol . This process can affect metabolic flux or metabolite levels within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le p-nitrophénylphosphate peut être synthétisé par estérification de l'acide phosphorique avec le 4-nitrophénol . La réaction implique généralement l'utilisation d'un agent déshydratant pour faciliter la formation de la liaison ester phosphate.

Méthodes de production industrielle : La production industrielle de p-nitrophénylphosphate implique souvent des procédés d'estérification à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié et cristallisé pour être utilisé dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : Le p-nitrophénylphosphate subit principalement des réactions d'hydrolyse catalysées par les phosphatases . L'hydrolyse entraîne la libération de phosphate inorganique et de la base conjuguée du p-nitrophénol, qui est jaune et absorbe au maximum à 405 nm .

Réactifs et conditions courantes:

Réactifs : Phosphatases (par exemple, phosphatase alcaline, protéine tyrosine phosphatase)

Produits principaux : Le principal produit formé par l'hydrolyse du p-nitrophénylphosphate est le p-nitrophénol, qui est un composé chromogène .

Applications de recherche scientifique

Chimie : Le p-nitrophénylphosphate est utilisé comme substrat dans les études de cinétique enzymatique pour mesurer l'activité des phosphatases . Ses propriétés chromogènes permettent une quantification facile de l'activité enzymatique à l'aide d'essais spectrophotométriques .

Biologie : En recherche biologique, le p-nitrophénylphosphate est utilisé dans les ELISA (tests immunoenzymatique) pour détecter la présence d'antigènes ou d'anticorps spécifiques . Il est également utilisé dans l'étude des voies de transduction du signal impliquant les phosphatases .

Médecine : Le p-nitrophénylphosphate est utilisé dans les tests diagnostiques pour mesurer l'activité enzymatique dans les échantillons cliniques, ce qui aide au diagnostic de diverses maladies .

Industrie : Dans les applications industrielles, le p-nitrophénylphosphate est utilisé dans les processus de contrôle qualité pour surveiller l'activité enzymatique dans les produits biotechnologiques .

Mécanisme d'action

Le p-nitrophénylphosphate exerce ses effets par un mécanisme de déphosphorylation catalysé par les phosphatases . L'enzyme se lie au substrat et facilite le clivage de la liaison ester phosphate, ce qui entraîne la libération de p-nitrophénol et de phosphate inorganique . Cette réaction est cruciale pour l'étude de la cinétique enzymatique et la compréhension du rôle des phosphatases dans divers processus biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires:

Paraoxon : Un autre arylphosphate utilisé dans les essais biochimiques.

4-nitrophényl dihydrogénophosphate : Un composé structurellement similaire au p-nitrophénylphosphate.

Unicité : Le p-nitrophénylphosphate est unique en raison de ses propriétés chromogènes, qui permettent une détection et une quantification faciles de l'activité enzymatique . Son faible coût et sa sensibilité élevée en font un substrat préféré dans diverses applications de recherche et industrielles .

Activité Biologique

4-Nitrophenyl phosphate (4-NPP) is an important compound widely utilized in biochemical research, particularly as a substrate for phosphatase assays. Its hydrolysis results in the release of 4-nitrophenol, which can be quantitatively measured, making it a valuable tool in various biological and clinical applications. This article provides an overview of the biological activity of 4-NPP, including its enzymatic hydrolysis mechanisms, applications in research, and relevant case studies.

Enzymatic Hydrolysis Mechanisms

The hydrolysis of 4-nitrophenyl phosphate is primarily catalyzed by various phosphatases, including protein phosphatase-1 (PP1) and alkaline phosphatases. The following key points summarize the enzymatic behavior of 4-NPP:

- Catalytic Efficiency : The catalytic efficiency of PP1 with 4-NPP exhibits a bell-shaped pH-rate profile, indicating that both acidic and basic conditions can influence the reaction rate. The values suggest that PP1 efficiently hydrolyzes 4-NPP under physiological conditions .

- Transition State : Studies show that the transition state for the hydrolysis of 4-NPP is characterized by a loose configuration with partial neutralization of the leaving group. This finding is supported by kinetic isotope effects (KIEs) that were analyzed during the reaction .

- Ionic Strength Effects : The ionic strength of the environment significantly affects the hydrolysis rates of 4-NPP. Lowering ionic strength enhances hydrolysis rates, suggesting that physiological conditions may limit enzymatic activity .

Applications in Research

4-Nitrophenyl phosphate serves as a model substrate in various assays to study phosphatase activity:

- Phosphatase Assays : The ScienCell™ pNPP Phosphatase Assay utilizes 4-NPP to detect phosphatase activity in biological samples. Upon hydrolysis, it produces a yellow solution measurable at 405 nm, allowing for quantification of enzyme activity .

- Clinical Relevance : Research has demonstrated the utility of 4-NPP in clinical settings, such as quantifying acid phosphatase levels in forensic samples, revealing its potential role in sexual assault investigations .

Case Studies and Research Findings

Several studies highlight the significance of 4-NPP in understanding biological processes:

- Phosphorylation Studies : A study explored the selective hydrolysis of 4-NPP by a dinuclear Cu(II) complex under mild conditions, demonstrating its potential use in synthetic chemistry and biocatalysis .

- Red Blood Cell Metabolism : Research on human red blood cells revealed that the uptake and hydrolysis of 4-NPP were predominantly mediated by ouabain-insensitive phosphatases. The findings indicated that external chloride concentrations inversely affected uptake rates, providing insights into cell membrane dynamics .

- Protein Phosphatase Activity : A mechanistic study on PP1 highlighted its ability to catalyze the hydrolysis of both 4-nitrophenyl phosphate and related methylphosphonate substrates, emphasizing its broad substrate specificity and relevance in cellular signaling pathways .

Summary Table of Key Findings

Propriétés

IUPAC Name |

(4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKIHKMTEMTJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt) | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861876 | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-13-2, 12778-12-0 | |

| Record name | 4-Nitrophenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl phosphoric acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012778120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NF9TE3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-nitrophenyl phosphate function as a substrate for alkaline phosphatase?

A1: Alkaline phosphatase catalyzes the hydrolysis of PNPP, breaking the phosphate ester bond and releasing 4-nitrophenol and inorganic phosphate. [, ] 4-Nitrophenol exhibits a yellow color in alkaline solutions, allowing for convenient spectrophotometric monitoring of the reaction at 404 nm. [, , ]

Q2: Are there differences in how metal ions interact with 4-nitrophenyl phosphate compared to natural phosphatase substrates?

A2: Yes, studies using myo-inositol monophosphatase show that metal ion inhibitors like lithium interact differently depending on the substrate. Lithium shows uncompetitive inhibition with inositol 1-phosphate, but non-competitive inhibition with PNPP. This suggests different binding modes of the metal ion depending on the substrate structure. []

Q3: What is the molecular formula and weight of 4-nitrophenyl phosphate?

A3: The molecular formula for the disodium salt trihydrate is 2NaC6H4NO6P·3H2O with a molecular weight of 371 g/mol. []

Q4: How can I determine the presence of 4-nitrophenol contamination in 4-nitrophenyl phosphate samples?

A4: Paired-ion high-performance liquid chromatography can be employed to quantify 4-nitrophenol content in PNPP. A reversed-phase column with a methanol/water mobile phase containing tetrabutylammonium phosphate reagent allows for the separation and detection of both compounds. [, , ]

Q5: Does the absorbance of 4-nitrophenyl phosphate in alkaline solution vary with temperature?

A5: Yes, the absorbance of alkaline PNPP solutions exhibits temperature dependence. This thermochromic property is independent of the source, buffer concentration, and pH above 9.0. This highlights the need for strict temperature control during enzymatic assays using PNPP. [, ]

Q6: Can you describe the mechanism of 4-nitrophenyl phosphate hydrolysis by zirconium-substituted Wells-Dawson polyoxometalates?

A6: Kinetic and NMR studies suggest that the Zr(IV)-substituted Wells-Dawson polyoxometalate binds to PNPP, forming a complex. This interaction facilitates the hydrolytic cleavage of the phosphate ester bond, releasing 4-nitrophenol and inorganic phosphate. The process exhibits significant pH dependence, with higher activity observed under acidic conditions. [, ]

Q7: How does Prussian blue compare to tetraamine cobalt (III) complexes in promoting PNPP hydrolysis?

A7: Both Prussian blue and tetraamine cobalt (III) complexes demonstrate catalytic activity for PNPP hydrolysis. Interestingly, the hydrolysis rate with Prussian blue is comparable to that observed with [(tme)2Co(OH2)2]3+, highlighting the role of mixed-valence bimetallic centers in Prussian blue for substrate binding and promoting nucleophilic attack. []

Q8: What is the role of metal ions in catalyzing PNPP hydrolysis?

A8: Metal ions, such as copper, zinc, and lanthanides, can significantly enhance the hydrolysis rate of PNPP. They often function by coordinating to the phosphate group, increasing its electrophilicity and facilitating nucleophilic attack by water or hydroxide ions. The specific mechanism and efficiency depend on the metal ion, its coordination environment, and reaction conditions. [, , , , ]

Q9: Can 4-nitrophenyl phosphate be used to study the stereospecificity of enzymes?

A9: Yes, studies with phosphatidylinositol-specific phospholipase C from Bacillus cereus utilized resolved enantiomers of myo-inositol 1-(4-nitrophenyl phosphate). Results showed high stereospecificity for the D-enantiomer, demonstrating the enzyme's ability to discriminate between substrate enantiomers. []

Q10: Have there been computational studies on the mechanism of metal-catalyzed PNPP hydrolysis?

A10: While the provided articles do not describe specific computational studies on PNPP, they highlight the potential for using computational tools to investigate the mechanism of metal-catalyzed hydrolysis. Computational chemistry can provide insights into transition states, intermediate structures, and the role of the metal ion in facilitating the reaction.

Q11: How does the structure of the phosphorylating agent affect the selectivity of phosphorylation reactions?

A11: Studies using 2-(N,N-dimethylamino)-4-nitrophenyl phosphate (2) demonstrated its selectivity for phosphorylating primary hydroxyl groups in alcohols and nucleosides. This selectivity is attributed to the specific reactivity of the reagent and its interaction with different hydroxyl groups. []

Q12: How do steric effects influence the catalytic activity of zinc(II) complexes in cleaving RNA and DNA model phosphates?

A12: Research on N-methylated []aneN3-containing zinc(II) complexes revealed that increasing steric hindrance around the metal center, achieved through N-methylation, can significantly impact the catalytic activity and synergetic effects in phosphate diester cleavage reactions. This highlights the importance of considering steric factors when designing metal complexes for catalytic applications. []

Q13: How does the presence of impurities in 4-nitrophenyl phosphate samples affect its use in alkaline phosphatase assays?

A13: Impurities, such as 4-nitrophenol and inorganic phosphate, are commonly found in PNPP and can lead to inaccuracies in alkaline phosphatase activity measurements. [] High-purity materials with minimal contamination are crucial for reliable enzymatic assays.

Q14: What safety precautions should be taken when handling 4-nitrophenyl phosphate?

A14: While specific SHE regulations are not discussed in these research articles, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment, handling the compound in a well-ventilated area, and avoiding contact with skin or eyes.

Q15: What are some historical milestones in the use of 4-nitrophenyl phosphate in enzyme research?

A15: The development of PNPP as a chromogenic substrate for phosphatase enzymes marked a significant advancement in enzyme kinetics. Its use allowed for simple and sensitive spectrophotometric assays, facilitating research on phosphatase activity, kinetics, and inhibition. [, ]

Q16: How has the use of 4-nitrophenyl phosphate advanced our understanding of enzyme mechanisms?

A16: PNPP has been instrumental in elucidating the mechanisms of various enzymes, particularly phosphatases. By studying the kinetics and inhibition of PNPP hydrolysis, researchers have gained valuable insights into the catalytic mechanisms, substrate specificity, and roles of metal ions in enzyme activity. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.